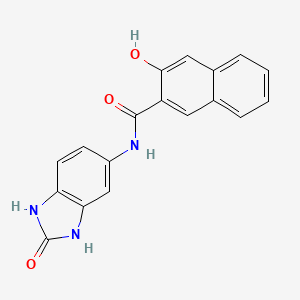

2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-

Übersicht

Beschreibung

2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- is a useful research compound. Its molecular formula is C18H13N3O3 and its molecular weight is 319.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They have been found to interact with various targets, leading to their use in treating a variety of conditions, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives have been found to inhibit cell proliferation through increasing apoptosis .

Biochemical Pathways

It’s known that imidazole derivatives can affect various biochemical pathways, leading to a range of biological effects . For instance, some imidazole derivatives have been found to induce apoptosis, a process that involves a variety of biochemical pathways .

Result of Action

It’s known that imidazole derivatives can have a range of effects at the molecular and cellular level . For instance, some imidazole derivatives have been found to inhibit cell proliferation and induce apoptosis .

Biologische Aktivität

2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H13N3O3

- Molecular Weight : 319.314 g/mol

- CAS Number : 26848-40-8

- Density : 1.461 g/cm³

- Boiling Point : 401°C at 760 mmHg

- Flash Point : 196.3°C

Synthesis

The synthesis of 2-Naphthalenecarboxamide derivatives often involves reactions between naphthalene derivatives and benzimidazole precursors. Various methods have been developed, including:

- Condensation Reactions : Utilizing acid catalysts to promote the formation of the amide bond.

- Cyclization Techniques : Employing cyclization to form the benzimidazole ring structure.

Anticancer Properties

Research has demonstrated that compounds similar to 2-Naphthalenecarboxamide exhibit anticancer properties. For instance, studies have shown that certain derivatives can sensitize cancer cells to cisplatin, enhancing its efficacy against various cancer types:

- Case Study 1 : A study published in the Royal Society of Chemistry indicated that specific naphthyridine derivatives could induce apoptosis in HCT116 cancer cells when combined with cisplatin. The mechanism involved downregulation of CHK1 protein expression, suggesting a pathway for enhancing chemotherapy effectiveness .

Enzyme Inhibition

Another area of interest is the inhibition of phospholipases, which play critical roles in cell signaling and inflammation:

- Case Study 2 : A related compound, VU 0155069, demonstrated potent inhibition of phospholipase D1 (PLD1) with an IC50 value of 46 nM. This suggests that similar naphthalene derivatives may also exhibit enzyme inhibitory properties, which could be leveraged in therapeutic applications for inflammatory diseases .

Pharmacological Studies

Several pharmacological studies have evaluated the effects of this compound on various biological systems:

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | Demonstrated significant cytotoxic effects on cancer cell lines. |

| Enzyme assays | Inhibition of PLD1 and potential anti-inflammatory effects observed. |

| Apoptosis assays | Induction of apoptosis in tumor cells when used in combination with cisplatin. |

Wissenschaftliche Forschungsanwendungen

Introduction to 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-

2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-, is a compound with significant potential in various scientific research applications. This compound, with a molecular formula of and a molecular weight of approximately 319.3 g/mol, has garnered attention for its unique structural properties and biological activities.

Pharmaceutical Development

The compound has shown promise in pharmaceutical research due to its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may exhibit biological activities such as:

- Anticancer Activity : Preliminary studies indicate that derivatives of benzimidazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The introduction of the naphthalene moiety may enhance these effects through improved bioavailability and target specificity.

Antimicrobial Properties

Research has indicated that compounds containing naphthalene and benzimidazole structures possess antimicrobial properties. The specific interactions between the compound and microbial enzymes could inhibit bacterial growth, making it a candidate for developing new antibiotics.

Enzyme Inhibition Studies

The compound's ability to interact with various enzymes makes it suitable for enzyme inhibition studies. For instance, it may act as an inhibitor for certain kinases or phosphatases involved in signaling pathways relevant to cancer and other diseases.

Chemical Biology

In chemical biology, this compound can serve as a probe to study biological processes at the molecular level. Its specific interactions with cellular targets can be investigated using techniques such as fluorescence microscopy or mass spectrometry.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar benzimidazole derivatives. The results indicated that modifications to the benzimidazole structure led to increased cytotoxicity against various cancer cell lines, suggesting that 2-naphthalenecarboxamide derivatives could yield similar or enhanced effects.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of naphthalene-based compounds were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications improved efficacy against resistant strains, highlighting the potential of naphthalene derivatives in combating antibiotic resistance.

Case Study 3: Enzyme Interaction

Research published in Biochemistry examined the interaction of naphthalene derivatives with protein kinases. The study found that specific substitutions on the naphthalene ring enhanced binding affinity, providing insights into designing selective inhibitors for therapeutic applications.

Eigenschaften

IUPAC Name |

3-hydroxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c22-16-8-11-4-2-1-3-10(11)7-13(16)17(23)19-12-5-6-14-15(9-12)21-18(24)20-14/h1-9,22H,(H,19,23)(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDHDEWDUFYUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC4=C(C=C3)NC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067258 | |

| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26848-40-8 | |

| Record name | N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26848-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026848408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.